molecular formula C10H12F2N2O2S B2741650 4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride CAS No. 2411299-79-9

4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2741650
CAS No.: 2411299-79-9
M. Wt: 262.27
InChI Key: CYZFZDBKTBWKNQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13FN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes. After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with ethanol and ether to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as sodium hydroxide and solvents like ethanol and ether. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various piperazine derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives, which are important in medicinal chemistry and drug development.

    Biology: The compound can be used in biological studies to investigate the effects of fluorinated piperazine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride is not well-documented. piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorophenyl and sulfonyl fluoride groups may influence the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl fluoride group.

    1-[(4-Fluorophenyl)sulfonyl]piperazine: Another related compound with a sulfonyl group instead of a sulfonyl fluoride group.

Uniqueness

4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both the fluorophenyl and sulfonyl fluoride groups, which impart distinct chemical properties and potential applications. The combination of these functional groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-9-1-3-10(4-2-9)13-5-7-14(8-6-13)17(12,15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZFZDBKTBWKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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